molecular formula C21H24BCl3N2 B11110341 diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron

diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron

Cat. No.: B11110341
M. Wt: 421.6 g/mol
InChI Key: KQIXIMDAFWMAKU-UHFFFAOYSA-N
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Description

6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE is a complex organic compound with a unique structure that includes a diazaborinin ring, phenyl groups, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE typically involves multiple steps, starting with the preparation of the diazaborinin ring. This can be achieved through the reaction of appropriate amines with boronic acids under controlled conditions. The introduction of the trichloromethyl group is usually done via chlorination reactions using reagents like trichloromethyl chloroformate. The phenyl groups are introduced through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amine derivatives.

Scientific Research Applications

6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazines: Known for their applications in herbicides and pharmaceuticals.

    Cycloalkanes: Commonly used in organic synthesis and industrial applications.

Uniqueness

6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE is unique due to its combination of a diazaborinin ring, phenyl groups, and a trichloromethyl group, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H24BCl3N2

Molecular Weight

421.6 g/mol

IUPAC Name

6-methyl-1-(2-methylpropyl)-2,2-diphenyl-4-(trichloromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene

InChI

InChI=1S/C21H24BCl3N2/c1-16(2)15-27-17(3)14-20(21(23,24)25)26-22(27,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14,16,26H,15H2,1-3H3

InChI Key

KQIXIMDAFWMAKU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(NC(=CC(=[N+]1CC(C)C)C)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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